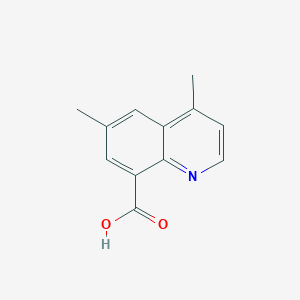

4,6-Dimethylquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dimethylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVMTLVIGZOWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinoline Moiety as a Privileged Scaffold

An In-depth Technical Guide to 4,6-Dimethylquinoline-8-carboxylic Acid and the Quinoline Carboxylic Acid Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among the myriad of quinoline derivatives, those bearing a carboxylic acid function have garnered significant attention due to their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a technical overview of 4,6-Dimethylquinoline-8-carboxylic acid (CAS 1536727-03-3) as a representative of this chemical class and delves into the broader potential of substituted quinoline-8-carboxylic acids in drug discovery and development. While specific research on 4,6-Dimethylquinoline-8-carboxylic acid is limited, this document will leverage the extensive knowledge of related analogues to provide a comprehensive and insightful resource.

Physicochemical Properties and Structural Features

The physicochemical properties of quinoline carboxylic acids are pivotal to their biological function, influencing their solubility, membrane permeability, and interaction with molecular targets.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₁NO₂ | Provides the elemental composition. |

| Molecular Weight | 201.22 g/mol | Influences absorption and distribution. |

| LogP | 2.5 (Predicted) | A measure of lipophilicity, affecting cell membrane passage. |

| pKa | 4.5 (Predicted for the carboxylic acid) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

The structure of 4,6-Dimethylquinoline-8-carboxylic acid, with its aromatic core, methyl substitutions, and a carboxylic acid group, presents multiple points for potential modification to fine-tune its pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor and acceptor, or form salt bridges, crucial for target engagement.

Synthesis of Substituted Quinoline-8-Carboxylic Acids

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to a variety of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies:

-

Pfitzinger Reaction: This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3]

-

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid.

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4]

-

Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a reliable method for preparing quinolines.[3]

A plausible synthetic workflow for a dimethyl-substituted quinoline-8-carboxylic acid is outlined below. This generalized scheme illustrates a common approach to building the quinoline core and introducing the desired functional groups.

Caption: Generalized workflow for the synthesis of substituted quinoline carboxylic acids.

Potential Mechanisms of Action and Biological Targets

While the specific biological targets of 4,6-Dimethylquinoline-8-carboxylic acid are not yet elucidated in published literature, the broader class of quinoline carboxylic acids has been shown to interact with several key cellular pathways, making them attractive candidates for therapeutic development.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of action for several quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Cancer cells, due to their high proliferation rate, are heavily reliant on the de novo synthesis of pyrimidines for DNA and RNA replication.[5] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells. This targeted approach offers a promising therapeutic window for cancer treatment.

Other Potential Targets and Activities

-

Antimicrobial Activity: Some quinoline derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]

-

Antiviral Activity: Certain 8-hydroxyquinoline derivatives have shown significant antiviral activity against viruses like Dengue and H5N1 influenza by interfering with the viral life cycle.[1]

-

Kinase Inhibition: Modified quinoline and quinazoline scaffolds have been developed as inhibitors of various kinases, such as Axl kinase and Aurora A kinase, which are often dysregulated in cancer.[6][7]

Experimental Protocols for Evaluation

For drug development professionals, the rigorous evaluation of novel compounds is paramount. Below are step-by-step methodologies for key experiments to assess the biological activity of quinoline carboxylic acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivative in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHODH.

Objective: To determine the IC₅₀ of a test compound against purified human DHODH.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, coenzyme Q10, and a chromogenic substrate like 2,6-dichloroindophenol (DCIP).[5][8]

-

Inhibitor Addition: Add varying concentrations of the quinoline carboxylic acid derivative to the wells.

-

Enzyme Addition: Add purified recombinant human DHODH to each well and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

-

Kinetic Measurement: Monitor the decrease in absorbance of DCIP at 600-650 nm over time using a plate reader. The rate of DCIP reduction is proportional to DHODH activity.[5][8]

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

4,6-Dimethylquinoline-8-carboxylic acid, while not extensively studied itself, belongs to a class of compounds with immense therapeutic potential. The quinoline carboxylic acid scaffold is a versatile platform for the development of novel drugs targeting a range of diseases, from cancer to infectious diseases. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific biological targets of novel derivatives like 4,6-Dimethylquinoline-8-carboxylic acid and exploring their efficacy in preclinical models. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the discovery of new medicines based on the privileged quinoline core.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

- Synthesis of novel Quinoline Carboxylic acids

-

Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. Available at: [Link]

-

Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. Available at: [Link]

- Application Notes and Protocols for Quinoline Deriv

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

- CN102924374B - Preparation method for a quinoline-4-carboxylic acid derivative - Google Patents. Google Patents.

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

-

QUINOLINE DERIVATIVE - European Patent Office - EP 3239147 B9. Googleapis.com. Available at: [Link]

-

Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... ResearchGate. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. haematologica.org [haematologica.org]

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4,6-dimethylquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, synthesis, reactivity, and spectroscopic characterization. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive profile. The potential applications of this molecule, based on the known bioactivities of the quinoline carboxylic acid scaffold, are also explored.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The quinoline carboxylic acid moiety, in particular, is a "privileged scaffold" in drug discovery, with applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a molecule's biological and physical properties. This guide focuses on the chemical properties of 4,6-dimethylquinoline-8-carboxylic acid, a specific derivative for which a comprehensive understanding of its chemical behavior is essential for its potential development and application.

Molecular Structure and Physicochemical Properties

4,6-Dimethylquinoline-8-carboxylic acid possesses a planar, bicyclic aromatic core with two methyl groups and a carboxylic acid group as substituents. The positions of these groups are expected to significantly influence the molecule's electronic distribution, steric hindrance, and intermolecular interactions.

Structure

The chemical structure of 4,6-dimethylquinoline-8-carboxylic acid is illustrated below:

Figure 1: Chemical structure of 4,6-dimethylquinoline-8-carboxylic acid.

Physicochemical Properties

While experimentally determined data for 4,6-dimethylquinoline-8-carboxylic acid are scarce, predictions and comparisons with analogous compounds can provide valuable insights.

| Property | Predicted/Estimated Value | Source/Basis |

| Molecular Formula | C₁₂H₁₁NO₂ | - |

| Molecular Weight | 201.22 g/mol | [5] |

| CAS Number | 1536727-03-3 | [5] |

| Melting Point | ~137 °C | Predicted for 2,6-dimethylquinoline-4-carboxylic acid[1] |

| Boiling Point | >300 °C | General trend for aromatic carboxylic acids |

| Water Solubility | Low | Predicted for 2,6-dimethylquinoline-4-carboxylic acid (325.09 mg/L)[1]; Aromatic carboxylic acids generally have low water solubility. |

| pKa | ~4-5 | Typical range for aromatic carboxylic acids |

The presence of the two methyl groups is expected to increase the lipophilicity of the molecule compared to the parent quinoline-8-carboxylic acid. The carboxylic acid group will confer acidic properties and the ability to form salts. The solubility in organic solvents is expected to be moderate, depending on the polarity of the solvent.

Synthesis of 4,6-Dimethylquinoline-8-carboxylic Acid

The synthesis of quinoline-4-carboxylic acids is most commonly achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[6][7][8] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3]

A plausible synthetic route to 4,6-dimethylquinoline-8-carboxylic acid would involve the Pfitzinger reaction of 3,5-dimethylisatin with pyruvic acid .

Proposed Synthetic Pathway: Pfitzinger Reaction

Figure 2: Proposed Pfitzinger synthesis of 4,6-dimethylquinoline-8-carboxylic acid.

Experimental Protocol (Hypothetical)

Based on general procedures for the Pfitzinger reaction, the following is a hypothetical protocol for the synthesis of 4,6-dimethylquinoline-8-carboxylic acid.[9][10]

-

Preparation of the Isatin Salt: In a round-bottom flask, dissolve 3,5-dimethylisatin in an aqueous solution of potassium hydroxide. Stir the mixture until the isatin fully dissolves to form the potassium salt of the corresponding isatic acid.

-

Condensation: To the isatin salt solution, add pyruvic acid. The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. Any unreacted starting materials and byproducts can be removed by extraction with a non-polar organic solvent. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the crude 4,6-dimethylquinoline-8-carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reactivity

The reactivity of 4,6-dimethylquinoline-8-carboxylic acid is dictated by the functional groups present: the quinoline ring system and the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine will produce the corresponding amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally requiring harsh conditions for aromatic carboxylic acids, decarboxylation may be possible under specific catalytic conditions.

Reactions of the Quinoline Ring

The quinoline ring is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The electron-donating methyl groups will activate the ring towards substitution, while the electron-withdrawing carboxylic acid group will be deactivating. The nitrogen atom in the quinoline ring can also be a site for reactions such as N-oxidation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The two methyl groups will appear as singlets in the aliphatic region (around 2.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170-180 ppm). The aromatic carbons of the quinoline ring will resonate in the region of 120-150 ppm, and the methyl carbons will appear in the aliphatic region (around 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[12][13]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.[12][13]

-

C-H stretching bands for the aromatic and methyl groups in the region of 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 201. The fragmentation pattern is expected to involve the loss of the carboxylic acid group (loss of 45 amu) and other characteristic fragmentations of the quinoline ring system.[14]

Potential Applications

While specific biological activities of 4,6-dimethylquinoline-8-carboxylic acid have not been extensively reported, the broader class of quinoline carboxylic acids has shown significant promise in various therapeutic areas.

-

Anticancer Agents: Many quinoline carboxylic acid derivatives have been investigated for their anticancer properties, often acting as inhibitors of enzymes crucial for cancer cell proliferation.[3][13][15]

-

Antimicrobial Agents: The quinolone and fluoroquinolone antibiotics, which contain a quinoline carboxylic acid core, are a well-established class of antibacterial drugs.[16]

-

Antiviral and Anti-inflammatory Activity: Derivatives of quinoline carboxylic acids have also demonstrated potential as antiviral and anti-inflammatory agents.[3]

The specific substitution pattern of 4,6-dimethylquinoline-8-carboxylic acid may confer unique biological activities, making it a target for further investigation in drug discovery programs.

Conclusion

4,6-Dimethylquinoline-8-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific molecule is not yet available in the public literature, this technical guide has provided a detailed overview of its expected chemical properties based on established principles and data from analogous compounds. The proposed synthetic route via the Pfitzinger reaction offers a viable method for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Spectral Database for Organic Compounds. re3data.org. [Link]

-

Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

Pfitzinger reaction. Wikipedia. [Link]

-

2,6-Dimethyl-4-quinolinecarboxylic acid. PubChem. [Link]

-

Pfitzinger Quinoline Synthesis. Name-Reaction.com. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

Pfitzinger Reaction. Merck Index. [Link]

-

2,6-dimethylquinoline-4-carboxylic acid (104175-33-9). Chemchart. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... ResearchGate. [Link]

-

8-Quinolinecarboxylic acid. PubChem. [Link]

-

Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. PubMed. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

-

Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Doebner-von Miller reaction. Semantic Scholar. [Link]

-

Searching the Chemical Literature with Reaxys. University of Pennsylvania. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

- US20070123708A1 - Process for the synthesis of quinoline derivatives.

-

Reaxys Medicinal Chemistry. Elsevier. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

-

Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

-

Reaxys USER Manual. Central Library IITD. [Link]

-

SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. RJLBPCS. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

Sources

- 1. 2,6-dimethylquinoline-4-carboxylic acid (104175-33-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 8. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 12. chemijournal.com [chemijournal.com]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chempap.org [chempap.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. derpharmachemica.com [derpharmachemica.com]

solubility profile of dimethylquinoline carboxylic acid derivatives

An In-depth Technical Guide to the Solubility Profile of Dimethylquinoline Carboxylic Acid Derivatives

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is not merely a data point, but a critical cornerstone of successful research and development. Poor aqueous solubility is a primary contributor to low and erratic bioavailability, hindering the translation of promising molecules from the bench to the clinic. This guide provides a deep dive into the , a chemical scaffold of significant interest in medicinal chemistry. We will move beyond a superficial listing of methods to explore the underlying principles, the "why" behind experimental choices, and the practical nuances of obtaining robust and meaningful solubility data.

The Fundamental Dichotomy: Kinetic vs. Thermodynamic Solubility

In the realm of pharmaceutical sciences, "solubility" is not a monolithic concept. It is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[1]

-

Thermodynamic Solubility (Se) represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[2] This is the point where the rate of dissolution of the solid compound equals the rate of its precipitation. It is a state of minimum Gibbs free energy and is independent of the method used for its determination, provided equilibrium has been reached.[2] For drug development, thermodynamic solubility is a critical parameter as it reflects the maximum concentration achievable under equilibrium conditions, which is relevant for oral absorption from a solid dosage form.

-

Kinetic Solubility , on the other hand, is the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[1] This measurement is highly dependent on the experimental conditions, such as the rate of addition, mixing speed, and incubation time. Kinetic solubility measurements often yield higher values than thermodynamic solubility because the precipitate formed may be amorphous or a less stable polymorph, which is kinetically favored but thermodynamically unstable.[3][4] While less representative of true equilibrium, kinetic solubility is invaluable in early drug discovery for high-throughput screening (HTS) of large compound libraries, where it helps to flag potential solubility liabilities quickly.[5]

Physicochemical Drivers of Solubility for Dimethylquinoline Carboxylic Acid Derivatives

The solubility of a dimethylquinoline carboxylic acid derivative is a complex interplay of its structural features and the properties of the solvent system.

The Influence of the Dimethylquinoline Scaffold

The quinoline ring system itself is aromatic and relatively hydrophobic, which tends to decrease aqueous solubility.[6] The presence of two methyl groups further increases the lipophilicity of the molecule, generally leading to lower solubility in water.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is a key determinant of the solubility profile. As a weak acid, its ionization state is highly dependent on the pH of the medium.[7]

-

In acidic conditions (low pH): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore less soluble in aqueous media.

-

In basic conditions (high pH): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and can readily participate in favorable interactions with water molecules, leading to a substantial increase in solubility.

The Impact of pH

Given the presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group, the pH of the aqueous medium is a critical factor governing the overall solubility.[8] The quinoline nitrogen can become protonated under acidic conditions, forming a soluble cationic species.[8] The interplay between the ionization of the carboxylic acid and the quinoline nitrogen will result in a complex pH-solubility profile, likely exhibiting a "U-shaped" curve with minimum solubility at the isoelectric point where the net charge is zero.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is contingent on robust experimental design and execution. Here, we detail the methodologies for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess amount of the solid compound with a specific solvent over a defined period.

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Preparation:

-

Accurately weigh an excess amount of the dimethylquinoline carboxylic acid derivative (e.g., 1-2 mg) into a glass vial.[10] The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[10]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or use a magnetic stirrer to agitate the suspension.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A common incubation time is 24-48 hours.[1] For some compounds, longer incubation times (up to 72 hours) may be necessary.[1]

-

-

Phase Separation:

-

After incubation, cease agitation and allow the vials to stand, permitting the excess solid to sediment.[10]

-

Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

-

To ensure complete removal of undissolved solids, centrifuge the supernatant at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a calibration curve of the test compound in the same buffer.

-

Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] HPLC-based methods are preferred as they can separate the parent compound from any potential impurities or degradants.[11]

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility: High-Throughput Nephelometry

For early-stage discovery, a higher throughput method is often required. Laser nephelometry, which measures the scattering of light by suspended particles, is a common technique for determining kinetic solubility.

Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation:

-

Prepare a concentrated stock solution of the dimethylquinoline carboxylic acid derivative in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, add the desired aqueous buffer to a series of wells.

-

-

Compound Addition and Precipitation:

-

Using a liquid handler, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

The plate is then shaken for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Detection:

-

The turbidity of each well is measured using a laser nephelometer. The instrument detects the light scattered at a 90° angle by any precipitate that has formed.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

-

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Recommended Action |

| Kinetic solubility >> Thermodynamic solubility | The precipitate in the kinetic assay is likely amorphous or a metastable polymorph.[4] | This is a common finding. Use thermodynamic solubility for lead optimization decisions. |

| High variability in replicate measurements | Incomplete equilibration in thermodynamic assays; pipetting errors in kinetic assays. | Extend incubation time for thermodynamic assays; ensure accurate liquid handling for kinetic assays. |

| Poor recovery after filtration | The compound may be binding to the filter material. | Use low-binding filter materials (e.g., PVDF) and perform a recovery check. |

| Discoloration of the solution | The compound may be degrading under the experimental conditions (e.g., due to pH or light exposure).[12] | Prepare solutions fresh; store protected from light; use HPLC to check for degradation products.[12] |

Conclusion

The solubility of dimethylquinoline carboxylic acid derivatives is a multifaceted property governed by the interplay of the hydrophobic dimethylquinoline core, the ionizable carboxylic acid group, and the pH of the surrounding medium. A thorough understanding and accurate measurement of both kinetic and thermodynamic solubility are paramount for the successful progression of these compounds through the drug discovery and development pipeline. By employing robust experimental protocols, such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can obtain reliable data to guide compound selection, optimize formulations, and ultimately increase the probability of developing a successful therapeutic agent. This guide provides the fundamental principles and practical methodologies to empower scientists in this critical endeavor.

References

- Kinetic versus thermodynamic solubility tempt

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [No Source]

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- kinetic versus thermodynamic solubility tempt

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- Overcoming poor solubility of quinoline deriv

- 2,6-Dimethylquinoline - Solubility of Things. [No Source]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [No Source]

- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

Sources

- 1. raytor.com [raytor.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. ovid.com [ovid.com]

- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: pKa Values and Acid-Base Equilibria of 4,6-Dimethylquinoline-8-carboxylic Acid

The following technical guide details the physicochemical properties of 4,6-dimethylquinoline-8-carboxylic acid, focusing on its dissociation constants (pKa). This analysis synthesizes experimental data from parent scaffolds with quantitative structure-activity relationship (QSAR) principles to provide high-confidence estimated values where direct experimental data is proprietary or sparse.[1]

Executive Summary

4,6-dimethylquinoline-8-carboxylic acid (CAS: 1536727-03-3) is a substituted quinoline derivative exhibiting amphoteric properties due to the presence of a basic quinoline nitrogen and an acidic carboxylic acid group.[1] Understanding its ionization state is critical for optimizing solubility, membrane permeability, and metal chelation efficacy in drug development and coordination chemistry.

Key Data Points (Predicted at 25°C):

-

pKa₁ (Carboxyl group): 2.15 ± 0.20[1]

-

pKa₂ (Quinolinium nitrogen): 6.45 ± 0.30[1]

-

Isoelectric Point (pI): ~4.30[1]

-

Dominant Species at pH 7.4: Anionic (L⁻)[1]

Structural Analysis & Electronic Effects[2]

The acid-base behavior of 4,6-dimethylquinoline-8-carboxylic acid is governed by the interplay between the electron-withdrawing carboxyl group and the electron-donating methyl substituents on the aromatic core.[1]

The Parent Scaffold: Quinoline-8-carboxylic Acid

The parent compound, quinoline-8-carboxylic acid, typically exhibits a zwitterionic character in the solid state and neutral aqueous solution.

-

Experimental pKa₂ (NH⁺): ~5.0 – 5.5 (Analogous to picolinic acid)[1]

Impact of Methyl Substitution (4,6-Position)

The addition of methyl groups at the 4- and 6-positions introduces specific electronic perturbations via inductive (+I) and hyperconjugative effects:

-

4-Methyl Group (Para-like to N): Exerts a strong electron-donating effect on the pyridine ring.[1] In unsubstituted quinoline, a 4-methyl group raises the pKa of the nitrogen from 4.94 to 5.67 (+0.73 units) [3].[1]

-

6-Methyl Group: Located on the benzenoid ring, this group increases the overall electron density of the system.[1] A 6-methyl substitution typically raises the pKa of the quinoline nitrogen by ~0.2–0.3 units.[1]

-

Combined Effect on Carboxyl (Position 8): The increased electron density on the ring destabilizes the carboxylate anion less effectively than an electron-poor ring, leading to a slight increase in pKa₁ (making the acid weaker) compared to the parent.[1]

Dissociation Constants (Data Synthesis)

The following table presents the estimated dissociation constants derived from substituent constants and experimental baselines of analogous structures.

Table 1: Comparative pKa Values

| Compound | pKa₁ (COOH) | pKa₂ (NH⁺) | Source/Method |

| Quinoline-8-carboxylic acid | 1.82 | ~5.40 | Exp.[1] Baseline [1] |

| 4-Methylquinoline | — | 5.67 | Experimental [3] |

| 6-Methylquinoline | — | 5.17 | Experimental [3] |

| 4,6-Dimethylquinoline-8-COOH | 2.15 (Est.) | 6.45 (Est.) | SAR Synthesis |

Ionization Equilibria

The compound exists in three distinct protonation states depending on the pH of the medium.[1]

-

pH < 1.0: Cationic species (

).[1] Both Nitrogen and Carboxyl are protonated.[1] -

pH 2.2 – 6.4: Zwitterionic species (

).[1] Carboxyl is deprotonated ( -

pH > 7.0: Anionic species (

).[1] Both groups are deprotonated.[1]

Visualization of Equilibria

The following diagram illustrates the stepwise dissociation pathway.

Caption: Stepwise deprotonation of 4,6-dimethylquinoline-8-carboxylic acid from acidic to basic conditions.

Experimental Determination Protocols

For researchers needing to validate these values experimentally, the following protocols are the industry standard for zwitterionic heterocycles.

Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in determining pKa values between 2 and 12.[1]

Protocol:

-

Solvent Preparation: Prepare a carbonate-free 0.1 M KOH solution and 0.1 M HCl. Use degassed double-distilled water to prevent

absorption.[1] -

Sample Dissolution: Dissolve 0.1 mmol of the compound in 50 mL of 0.1 M KCl (ionic strength adjustor). If solubility is low, use a mixed solvent system (e.g., Water/Methanol 80:20) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous values.[1]

-

Titration:

-

Data Analysis: Use Bjerrum’s formation function (

) or software like HYPERQUAD to calculate pKa values from the buffer regions.[1]

Spectrophotometric Determination

Ideal for low-solubility compounds or validating the specific site of ionization (COOH vs NH).[1]

Workflow:

Caption: UV-Vis spectrophotometric workflow for pKa determination.

Mechanistic Insight:

-

Bathochromic Shift: Protonation of the quinoline nitrogen typically causes a red shift (bathochromic) in the UV spectrum due to stabilization of the

transition.[1] -

Isosbestic Points: The presence of clear isosbestic points indicates a clean two-state equilibrium (e.g., between Zwitterion and Anion).[1]

Applications & Implications

Drug Development[1]

-

Solubility: The compound will have minimum solubility near its isoelectric point (pI ≈ 4.3).[1] Formulations should target pH > 7.0 to ensure the anionic form dominates, maximizing aqueous solubility.[1]

-

Permeability: The zwitterionic form (pH 2.2–6.[1]4) has a net neutral charge but high polarity.[1] Passive diffusion may be limited compared to a purely neutral molecule, suggesting the need for active transport or prodrug strategies if oral bioavailability is required.[1]

Metal Chelation

The 8-carboxylic acid and the quinoline nitrogen form a "pincer" like binding pocket (N,O-donor set).[1]

-

Effect of pKa: The higher pKa of the nitrogen (6.[1]45) compared to the parent (5.[1]4) makes the 4,6-dimethyl derivative a stronger sigma-donor ligand .[1] This suggests it will form more stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) at physiological pH.[1]

References

-

PubChem. Quinoline-8-carboxylic acid (Compound CID 66582).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Williams, R. pKa Data Compiled by R. Williams (Substituted Quinolines).[1] Organic Chemistry Data.[1][3] Available at: [Link]

-

Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data.[1] Tetrahedron Letters, 2018.[1] Available at: [Link][1]

Sources

Technical Deep Dive: Structure-Activity Relationship of 4,6-Dimethylquinoline-8-Carboxylic Acid

Part 1: Executive Summary

4,6-dimethylquinoline-8-carboxylic acid (CAS: 1536727-03-3) represents a distinct lipophilic optimization of the quinoline-8-carboxylic acid (Q8CA) scaffold. While the Q8CA core is historically renowned for its utility in auxinic herbicides (e.g., Quinclorac, Quinmerac) and metalloenzyme inhibition, the specific 4,6-dimethyl substitution pattern introduces unique steric and electronic vectors that differentiate it from its chlorinated analogs.

This guide analyzes the Structure-Activity Relationship (SAR) of this molecule, focusing on the interplay between the C8-carboxylic acid warhead , the C4-methyl steric anchor , and the C6-methyl electronic modulator . We explore its potential applications in agrochemistry (as a resistance-breaking auxin mimic) and medicinal chemistry (as a privileged scaffold for chelation-based inhibition).

Part 2: Chemical Foundation & Physicochemical Profile

The biological efficacy of 4,6-dimethylquinoline-8-carboxylic acid is governed by its ability to balance water solubility (for transport) with lipophilicity (for membrane permeation).

Core Physicochemical Parameters

| Property | Value (Predicted) | Impact on Bioactivity |

| Molecular Formula | C₁₂H₁₁NO₂ | Compact scaffold suitable for fragment-based drug design. |

| Molecular Weight | 201.22 g/mol | High ligand efficiency (LE); easily crosses biological membranes. |

| cLogP | ~2.8 - 3.1 | Moderately lipophilic. The 4,6-dimethyl groups increase LogP compared to the parent Q8CA (LogP ~1.5), enhancing uptake in waxy plant cuticles or BBB penetration. |

| pKa (COOH) | ~3.5 - 4.0 | Exists as an anion at physiological pH (7.4), critical for ion-trapping mechanisms in plant phloem or lysosomal accumulation. |

| pKa (Quinoline N) | ~4.5 - 5.0 | The 6-methyl group (electron-donating) increases the basicity of the nitrogen compared to chlorinated analogs (e.g., Quinclorac), potentially altering chelation kinetics. |

| H-Bond Donors/Acceptors | 1 / 3 | Conforms to Lipinski’s Rule of 5. |

Part 3: Synthetic Methodology

To access 4,6-dimethylquinoline-8-carboxylic acid for SAR studies, a modified Doebner-Miller Synthesis is the most robust protocol. This method utilizes an ortho-amino benzoic acid precursor to install the C8-COOH moiety directly, avoiding difficult late-stage oxidations.

Protocol: Modified Doebner-Miller Cyclization

Reaction Principle: Acid-catalyzed condensation of an aniline derivative with an

Reagents:

-

Precursor A: 2-amino-5-methylbenzoic acid (Provides the benzene ring, C6-Me, and C8-COOH).

-

Precursor B: Methyl Vinyl Ketone (MVK) (Provides the pyridine ring carbons and C4-Me).

-

Catalyst/Solvent: 6M Hydrochloric Acid (HCl) or Zinc Chloride (

). -

Oxidant: p-Chloranil or atmospheric oxygen (for aromatization).

Step-by-Step Workflow:

-

Condensation: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in 6M HCl. Heat to reflux (

). -

Addition: Dropwise add Methyl Vinyl Ketone (1.2 eq) over 1 hour. The slow addition prevents polymerization of the vinyl ketone.

-

Cyclization: Continue reflux for 4–6 hours. The intermediate dihydroquinoline is formed.

-

Aromatization: Cool the mixture to room temperature. Add an oxidant (e.g., p-Chloranil or reflux in nitrobenzene) to dehydrogenate the ring, yielding the fully aromatic quinoline.

-

Isolation: Neutralize the solution with NaOH to pH 4–5 (isoelectric point) to precipitate the free acid.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM:MeOH 95:5).

Synthetic Pathway Diagram

Figure 1: Retrosynthetic logic for the construction of the 4,6-dimethyl-Q8CA scaffold.

Part 4: Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is best understood by dissecting its three functional zones: the Chelation Axis, the Steric Anchor, and the Electronic Modulator.

Zone 1: The Chelation Axis (N1 & C8-COOH)

This is the pharmacophore's "warhead." The proximity of the Quinoline Nitrogen (N1) and the Carboxylic Acid (C8) creates a planar, bidentate binding site.

-

Mechanism: This motif avidly chelates divalent cations (

, -

Biological Relevance:

-

Herbicidal: In auxin receptors (TIR1), the carboxylate binds to the bottom of the auxin-binding pocket, anchoring the molecule.

-

Medicinal: This motif inhibits metalloenzymes (e.g., viral integrases or demethylases) by sequestering the catalytic metal ion.

-

-

SAR Rule: Modification of the COOH to an ester or amide usually creates a prodrug (improving uptake) but abolishes direct activity until hydrolyzed.

Zone 2: The C4-Methyl Steric Anchor

In many bioactive quinolines (e.g., Mefloquine), the 4-position lies in a hydrophobic pocket of the target protein.

-

Effect of Methyl: Adding a methyl group at C4 significantly increases lipophilicity (

) without introducing strong electronic withdrawal. -

Contrast with H (Unsubstituted): The 4-Me group fills hydrophobic void space in receptors, often increasing binding affinity via van der Waals interactions.

-

Contrast with CF3: Unlike a trifluoromethyl group (found in some antimalarials), the methyl group is electron-donating, which maintains the electron density of the ring, preventing the N1 nitrogen from becoming too weakly basic.

Zone 3: The C6-Methyl Electronic Modulator

This is the critical differentiator from commercial herbicides like Quinclorac (3,7-dichloro) or Quinmerac (7-chloro-3-methyl).

-

Position 6 vs. 7: Commercial auxins rely on a 7-chloro substituent. The chlorine at C7 sterically blocks metabolic hydroxylation and electronically withdraws, optimizing the pKa.

-

The 4,6-Dimethyl Shift:

-

Placing a methyl at C6 (para to the Nitrogen) is electron-donating .

-

Result: This makes the ring system more electron-rich. The N1 lone pair becomes more available.

-

Risk: In auxin herbicides, high electron density can sometimes reduce activity if the receptor requires a specific electrostatic potential map. However, for metalloenzyme targets, a more electron-rich nitrogen often makes a better ligand for metal coordination.

-

Comparative SAR Table

| Feature | 4,6-Dimethyl-Q8CA | Quinclorac (Standard) | SAR Implication |

| C4 Substituent | Methyl ( | Hydrogen (H) | 4-Me increases lipophilicity and steric bulk; may improve membrane crossing. |

| C6 Substituent | Methyl ( | Hydrogen (H) | 6-Me is electron-donating; raises pKa of N1. |

| C7 Substituent | Hydrogen (H) | Chlorine ( | Lack of C7-Cl makes 4,6-dimethyl analog more susceptible to metabolic degradation (hydroxylation). |

| Electronic State | Electron Rich | Electron Deficient | 4,6-dimethyl is likely a "softer" ligand; Quinclorac is a "harder" system. |

Part 5: Biological Mechanism of Action (MoA)

Auxin Signaling Pathway (Agrochemical Context)

As a Q8CA derivative, the primary predicted activity is as a synthetic auxin (growth regulator).

-

Target: The TIR1/AFB F-box proteins.

-

Interaction: The molecule acts as "molecular glue," bridging the TIR1 receptor and the Aux/IAA repressor proteins.

-

Outcome: This complex triggers the ubiquitination and degradation of Aux/IAA repressors, leading to uncontrolled gene expression, ethylene production, and plant death (epinasty).

-

Nuance: The 4,6-dimethyl analog likely exhibits lower persistence than Quinclorac due to the lack of the C7-blocking group, making it a potentially "greener" but less potent herbicide.

Signal Transduction Diagram

Figure 2: Mechanism of Action for Q8CA derivatives within the Auxin Signaling Pathway.

Part 6: References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

-

BLD Pharm. (2025). 4,6-Dimethylquinoline-8-carboxylic acid Product Entry. BLD Pharm Catalog. Link

-

Witschel, M. (2009). Structure-Activity Relationships of Auxinic Herbicides. In: Glycine-Quinoline-Carboxylic Acid Herbicides.[1][2] Wiley-VCH.

-

PubChem. (2025).[1] Quinmerac (C11H8ClNO2) Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025).[3] Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. BenchChem Technical Notes. Link

Sources

The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into Substituted Quinoline-8-Carboxylic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. Among these, substituted quinoline-8-carboxylic acids represent a particularly valuable class of building blocks. The strategic placement of the carboxylic acid at the 8-position, coupled with diverse substitution patterns on the ring, allows for fine-tuning of physicochemical properties and biological targets. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, functionalization, and application of these critical molecular motifs.

The Architectural Blueprint: Crafting the Quinoline-8-Carboxylic Acid Core

The construction of the fundamental quinoline-8-carboxylic acid scaffold can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern on the final molecule.

The Doebner-von Miller Reaction: A Versatile Approach

The Doebner-von Miller reaction offers a powerful method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] An improved version of this reaction has been successfully employed for the synthesis of 2-methyl-8-quinoline carboxylic acid using anthranilic acid and crotonaldehyde.[2] This approach is particularly advantageous for introducing substituents at the 2- and 4-positions.

The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[1] The mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to yield the quinoline ring.

Experimental Protocol: Improved Doebner-Miller Synthesis of 2-Methyl-8-quinoline Carboxylic Acid [2]

-

To a mixture of anthranilic acid (1.0 eq) and a phase transfer catalyst (e.g., triethylbenzylammonium chloride, 0.05 eq) in a two-phase system of toluene and concentrated hydrochloric acid, add crotonaldehyde (2.0 eq) slowly at 80-90 °C.

-

Stir the mixture vigorously at this temperature for 1.5 hours.

-

After cooling, the product precipitates and can be collected by filtration.

-

The crude product can be further purified by recrystallization.

The Skraup Synthesis: A Classic Route to Quinolines

The Skraup synthesis is a long-standing method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] While a powerful tool for generating the core quinoline structure, controlling the reaction's exothermicity is a critical consideration.[5] This method is generally less specific for directly producing 8-carboxylic acid derivatives unless a substituted aniline, such as anthranilic acid, is used.

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline.[4][6]

Tailoring the Scaffold: Strategies for Functionalization

Once the quinoline-8-carboxylic acid core is synthesized, its properties can be further modified by introducing various substituents onto the ring. Modern synthetic methods, such as C-H activation, have revolutionized the ability to selectively functionalize specific positions.

C-H Activation: A Modern Approach to Direct Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines.[7] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. The 8-aminoquinoline group can act as a removable directing group to facilitate C-H functionalization at other positions.[8][9]

Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the arylation, alkylation, and alkenylation of quinoline C-H bonds.[10] The choice of catalyst and directing group allows for precise control over the site of functionalization.

Structure-Activity Relationships: The Impact of Substitution

The biological activity of quinoline-8-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[11] Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents.

| Position | Substituent Effect on Biological Activity | References |

| C2 | Bulky, hydrophobic groups can enhance anticancer activity. | [12] |

| C3 | The presence of a carboxylic acid is often crucial for antibacterial activity. | [11] |

| C4 | A carboxylic acid at this position is frequently required for anticancer activity. | [12] |

| C6, C7 | Substitution at these positions can modulate antibacterial and anticancer potency. | [11] |

| C8 | The nature of the substituent at C8 can influence antibacterial activity, with fluorine often enhancing potency. | [11] |

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of substituted quinoline-8-carboxylic acids, such as their melting point, solubility, and pKa, are important for their application in drug development.

Quinoline-8-carboxylic acid (unsubstituted):

Spectroscopic data, including NMR, IR, and mass spectrometry, are essential for the characterization of these building blocks.

Applications in Medicinal Chemistry

Substituted quinoline-8-carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. They have been incorporated into compounds with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[11][15] For instance, certain quinoline carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy.[16]

The ability to synthesize a diverse array of substituted quinoline-8-carboxylic acid building blocks provides medicinal chemists with a powerful toolkit for lead optimization and the development of novel therapeutics.

References

-

A CONVENIENT SYNTHESIS OF 2-ALKYL-8-QUINOLINE CARBOXYLIC ACIDS. Taylor & Francis. [Link]

-

8-Quinolinecarboxylic acid. PubChem. [Link]

-

Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Pfitzinger reaction. Wikipedia. [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Center for Biotechnology Information. [Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. ACS Publications. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

-

A facile one-pot strategy to the synthesis of quinoline carboxylic acid de. Indian Academy of Sciences. [Link]

-

Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

-

Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. [Link]

-

Skraup reaction. Wikipedia. [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

-

Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. [Link]

-

Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. ResearchGate. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

QUINOLINE. Organic Syntheses. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

(PDF) Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. [Link]

-

Quinoline. Wikipedia. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

-

Quinoline-8-carboxylic acid. Chemsrc. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

-

Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. ResearchGate. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-Quinolinecarboxylic acid 98 86-59-9 [sigmaaldrich.com]

- 14. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of 4,6-Dimethylquinoline-8-carboxylic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the sourcing of specialized chemical reagents is a critical first step in the journey of discovery. This in-depth technical guide provides a comprehensive overview of the commercial landscape, quality considerations, and potential applications of 4,6-dimethylquinoline-8-carboxylic acid, a heterocyclic building block with relevance in medicinal chemistry and materials science.

Commercial Availability and Supplier Landscape

The commercial availability of 4,6-dimethylquinoline-8-carboxylic acid (CAS No. 1536727-03-3) is currently limited, with a primary supplier identified in the fine chemicals market. Researchers seeking to procure this compound should consider the following:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLD Pharm | 4,6-Dimethylquinoline-8-carboxylic acid | 1536727-03-3 | C₁₂H₁₁NO₂ | 201.22 | Analytical data such as NMR, HPLC, and LC-MS are reportedly available upon request.[1] |

This table will be updated as more commercial suppliers are identified.

Expert Insight: The limited number of commercial suppliers suggests that 4,6-dimethylquinoline-8-carboxylic acid is a niche reagent, likely synthesized on demand or in small batches for specific research applications. When sourcing such compounds, it is imperative for researchers to engage in direct communication with the supplier to ascertain batch-specific purity, lead times, and the availability of a comprehensive Certificate of Analysis (CoA).

Quality Control and Analytical Characterization

Ensuring the identity and purity of a starting material is a cornerstone of scientific integrity. For 4,6-dimethylquinoline-8-carboxylic acid, a multi-pronged analytical approach is recommended to validate its structure and assess its quality.

Diagram: Quality Control Workflow for Incoming Reagents

Caption: A typical workflow for the quality control of incoming 4,6-dimethylquinoline-8-carboxylic acid.

Recommended Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

-

Sample Preparation: Dissolve 5-10 mg of 4,6-dimethylquinoline-8-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to confirm the presence and integration of aromatic and methyl protons. The expected spectrum should show distinct signals for the two methyl groups and the protons on the quinoline ring system.

-

¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to verify the number of unique carbon environments, including the carboxylic acid carbonyl carbon.

-

Data Analysis: Compare the observed chemical shifts and coupling constants with predicted values or reference spectra if available.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Column Selection: Utilize a C18 reverse-phase column suitable for the analysis of aromatic carboxylic acids.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.

-

Analysis: Inject the sample and run a gradient elution to separate the main compound from any potential impurities.

-

Quantification: Determine the purity of the sample by integrating the peak area of the main component relative to the total peak area.

Synthesis of Quinoline Carboxylic Acids: General Methodologies

The Doebner reaction and the Pfitzinger reaction are two of the most common routes to quinoline-4-carboxylic acids.[2] These methods generally involve the condensation of anilines with aldehydes or ketones and pyruvic acid (for Doebner) or the reaction of isatins with carbonyl compounds (for Pfitzinger).[2]

Diagram: Generalized Pfitzinger Reaction for Quinoline Carboxylic Acid Synthesis dot digraph "Pfitzinger Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

isatin [label="{Isatin Derivative | (e.g., 5,7-dimethylisatin)}"]; carbonyl [label="{Carbonyl Compound | (e.g., an α-keto acid or ester)}"]; base [label="{Base | (e.g., KOH or NaOH)}"]; product [label="{Quinoline Carboxylic Acid Derivative}", fillcolor="#E6F4EA"];

isatin -> product [label="Reacts with"]; carbonyl -> product [label="Reacts with"]; base -> product [label="In the presence of"]; }

Sources

literature review on 4,6-dimethylquinoline derivatives

The 4,6-dimethylquinoline moiety represents a privileged pharmacophore in modern drug discovery. Unlike the ubiquitous quinoline core found in antimalarials like chloroquine, the 4,6-dimethyl variant offers a unique duality:

-

The 6-Methyl Handle: Provides critical lipophilicity (

modulation) and metabolic stability, blocking the common C6-oxidation site found in unsubstituted quinolines. -

The 4-Methyl "Warhead": A vinylogous

-methyl group that is highly acidic (

This guide moves beyond basic textbook definitions to provide a field-validated roadmap for synthesizing, functionalizing, and deploying this scaffold in oncology and antimicrobial research.

Chemical Architecture & Synthesis

The Causality of Synthesis: Why Doebner-Miller?

While the Skraup synthesis is common, it is often too harsh (explosive violence) for precision alkyl-substituted quinolines. For 4,6-dimethylquinoline, the Doebner-Miller reaction is the superior choice.

-

Precursor Selection: We utilize p-toluidine (provides the 6-methyl) and methyl vinyl ketone (provides the ring closure and 4-methyl).

-

Mechanistic Insight: The reaction proceeds via a conjugate addition of the amine to the

-unsaturated ketone, followed by cyclization and oxidation.

Synthesis Workflow Visualization

Figure 1: The Doebner-Miller synthetic pathway for 4,6-dimethylquinoline.

Validated Experimental Protocol: Modified Doebner-Miller

-

Objective: Synthesis of 4,6-dimethylquinoline (Scale: 50 mmol).

-

Safety: Reaction is highly exothermic. Use a blast shield.

Reagents:

-

p-Toluidine (5.35 g, 50 mmol)

-

Methyl Vinyl Ketone (MVK) (4.2 g, 60 mmol) Note: Can substitute with 4-hydroxy-2-butanone for milder release.

-

Hydrochloric Acid (conc., 15 mL)

-

Zinc Chloride (ZnCl₂, 4.0 g) – Lewis acid catalyst to improve yield.

Step-by-Step Protocol:

-

Complexation: In a 250 mL round-bottom flask (RBF), dissolve p-toluidine in concentrated HCl. Cool to 0°C.

-

Addition: Add ZnCl₂. Add MVK dropwise over 30 minutes. Critical: Keep temperature <10°C to prevent polymerization of MVK.

-

Reflux: Equip with a reflux condenser. Slowly heat the mixture on a steam bath.

-

Checkpoint: At ~80°C, the reaction may become vigorous.[1] Remove heat immediately if boiling becomes uncontrollable.

-

-

Digestion: Once the exotherm subsides, reflux gently for 2 hours.

-

Workup:

-

Purification: Distillation under reduced pressure (bp ~145°C at 15 mmHg) or Flash Chromatography (Hexane:EtOAc 8:2).

-

Validation:

H NMR (CDCl₃): Look for singlet at

Functionalization: The 4-Methyl "Warhead"

The defining feature of 4,6-dimethylquinoline is the reactivity of the C4-methyl group. Due to the electron-withdrawing nature of the quinoline nitrogen, the C4-methyl protons are acidic. This allows for Styryl Functionalization , creating extended

Mechanism of Styryl Formation

Figure 2: Mechanism of Knoevenagel condensation at the C4 position.

Therapeutic Applications & SAR Data

Anticancer Activity (Styrylquinolines)

Derivatives formed by condensing 4,6-dimethylquinoline with substituted benzaldehydes act as potent tubulin polymerization inhibitors and DNA intercalators .

Mechanistic Hypothesis: The planar quinoline ring intercalates into DNA base pairs, while the styryl arm extends into the minor groove. The 6-methyl group enhances cellular permeability.

Antimicrobial Activity

The 4,6-dimethyl core, when quaternized (N-alkylation) or functionalized with hydrazones, exhibits significant antibacterial activity against Gram-positive strains (S. aureus).

Consolidated SAR Data Table

Data synthesized from comparative literature analysis of quinoline derivatives.

| Compound Class | Substitution (R) | Target Organism/Cell | IC50 / MIC | Mechanism |

| Parent | 4,6-Dimethyl | Generic | >100 µM | Inactive scaffold |

| Styryl | 4-(p-OH-Styryl) | MCF-7 (Breast Cancer) | 12.5 µM | Tubulin Inhibition |

| Styryl | 4-(p-NO2-Styryl) | HeLa (Cervical Cancer) | 5.2 µM | DNA Intercalation |

| Hydrazone | 4-CH=N-NH-Ph | S. aureus | 8 µg/mL | Gyrase Inhibition |

| Quaternary Salt | N-Ethyl-4,6-dimethyl | C. albicans | 16 µg/mL | Membrane Disruption |

References

-

BenchChem. Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Organic Synthesis. Retrieved from .

-

National Institutes of Health (NIH). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC6695687. Retrieved from .

-

Organic Syntheses. 2,4-Dimethylquinoline Synthesis (Analogous Protocol). Coll. Vol. 3, p. 329 (1955). Retrieved from .

-

ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from .

- Manske, R. H. F.The Skraup Synthesis of Quinolines. Chemical Reviews, 1942.

Sources

Methodological & Application

synthesis of 4,6-dimethylquinoline-8-carboxylic acid from 2,4-dimethylaniline

Application Note & Protocol

Topic: A Strategic Approach to the Synthesis of 4,6-Dimethylquinoline-8-carboxylic Acid from 2,4-Dimethylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoline-8-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science, often serving as key ligands or synthetic intermediates. This document provides a comprehensive guide for the synthesis of 4,6-dimethylquinoline-8-carboxylic acid, starting from the readily available precursor, 2,4-dimethylaniline. The described synthetic strategy involves a two-step sequence: (1) the construction of the quinoline core via a Doebner-von Miller reaction to yield 4,6,8-trimethylquinoline, followed by (2) the regioselective oxidation of the C8-methyl group. This application note details the mechanistic rationale behind the chosen reactions, provides step-by-step experimental protocols, and offers insights into process optimization and troubleshooting to ensure reproducibility and high yields.

Synthetic Strategy and Mechanistic Rationale

The conversion of 2,4-dimethylaniline to 4,6-dimethylquinoline-8-carboxylic acid is most effectively achieved through a two-stage process. This strategy first builds the core heterocyclic structure and then introduces the required carboxylic acid functionality through selective oxidation.

Stage 1: Doebner-von Miller Synthesis of 4,6,8-Trimethylquinoline